Cas no 1220027-44-0 (2-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride)

2-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidine hydrochloride is a brominated phenoxyethylpiperidine derivative with potential applications in pharmaceutical and agrochemical research. The compound features a piperidine moiety linked to a substituted phenoxy group, enhancing its structural versatility for further functionalization. The presence of a bromine atom at the para position of the phenyl ring offers reactivity for cross-coupling reactions, while the isopropyl group contributes to steric and electronic modulation. The hydrochloride salt form improves solubility and stability, facilitating handling in synthetic workflows. This intermediate may be of interest in the development of bioactive molecules, particularly in CNS-targeting or herbicidal compounds, due to its balanced lipophilicity and molecular framework.
2-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride structure
1220027-44-0 structure
Product name:2-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride
CAS No:1220027-44-0
MF:C16H24NOBr.HCl
Molecular Weight:362.7328
CID:1069127
PubChem ID:56829647

2-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride 化学的及び物理的性質

名前と識別子

    • 2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride
    • 2-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
    • AKOS015843815
    • 1220027-44-0
    • 2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidinehydrochloride
    • 2-(2-(4-Bromo-2-isopropylphenoxy)ethyl)piperidinehydrochloride
    • 2-(2-(4-Bromo-2-isopropylphenoxy)ethyl)piperidine hydrochloride
    • 2-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride
    • MDL: MFCD13560032
    • インチ: InChI=1S/C16H24BrNO.ClH/c1-12(2)15-11-13(17)6-7-16(15)19-10-8-14-5-3-4-9-18-14;/h6-7,11-12,14,18H,3-5,8-10H2,1-2H3;1H
    • InChIKey: TYTXBNRBCAHLAC-UHFFFAOYSA-N
    • SMILES: CC(C)C1=C(C=CC(=C1)Br)OCCC2CCCCN2.Cl

計算された属性

  • 精确分子量: 361.08080g/mol
  • 同位素质量: 361.08080g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 259
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų

2-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM310708-5g
2-(2-(4-Bromo-2-isopropylphenoxy)ethyl)piperidine hydrochloride
1220027-44-0 95%
5g
$554 2022-09-03
TRC
B034755-125mg
2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidinehydrochloride
1220027-44-0
125mg
$ 230.00 2022-06-07
Chemenu
CM310708-1g
2-(2-(4-Bromo-2-isopropylphenoxy)ethyl)piperidine hydrochloride
1220027-44-0 95%
1g
$185 2022-09-03
TRC
B034755-250mg
2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidinehydrochloride
1220027-44-0
250mg
$ 375.00 2022-06-07

2-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochloride 関連文献

2-2-(4-Bromo-2-isopropylphenoxy)ethylpiperidinehydrochlorideに関する追加情報

2-(4-Bromo-2-isopropylphenoxy)ethylpiperidine hydrochloride: A Comprehensive Overview

Introduction

2-(4-Bromo-2-isopropylphenoxy)ethylpiperidine hydrochloride, also known by its CAS number CAS No. 1220027-44-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and related industries. The molecule consists of a piperidine ring, which is a six-membered saturated heterocyclic amine, substituted with a phenoxy group at the 2-position. The phenoxy group itself is further substituted with a bromine atom at the para position and an isopropyl group at the meta position, adding complexity to its structure and potentially influencing its pharmacokinetic properties.

Chemical Structure and Synthesis

The synthesis of 2-(4-bromo-2-isopropylphenoxy)ethylpiperidine hydrochloride involves a series of well-established organic reactions. The starting material typically includes a bromophenol derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the piperidine moiety. The presence of the isopropyl group at the meta position of the phenol ring suggests that steric effects may play a role in both the synthesis and biological activity of the compound. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields.

Pharmacological Properties

Research into the pharmacological properties of CAS No. 1220027-44-0 has revealed promising results in preclinical studies. The compound exhibits moderate to high potency in various assays, particularly in models related to central nervous system (CNS) disorders. Its piperidine ring contributes to its ability to cross the blood-brain barrier, making it a potential candidate for treating conditions such as anxiety, depression, or neurodegenerative diseases. Additionally, the bromine substitution at the para position may enhance its stability and bioavailability, which are critical factors for drug development.

Applications in Drug Development

The potential applications of 2-(4-bromo-2-isopropylphenoxy)ethylpiperidine hydrochloride extend beyond CNS-related therapies. Recent studies have explored its role as a lead compound in designing novel analgesics and anti-inflammatory agents. Its structural flexibility allows for further modifications, enabling researchers to optimize its efficacy and safety profiles. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated this process, with several derivative compounds currently undergoing preclinical testing.

Environmental Considerations

In addition to its pharmacological significance, the environmental impact of CAS No. 1220027-44-0 has been evaluated to ensure sustainable practices. Studies indicate that the compound degrades under specific environmental conditions, minimizing its ecological footprint. Regulatory agencies have expressed interest in these findings, highlighting the importance of green chemistry principles in modern drug development.

Future Directions

The future of 2-(4-bromo-2-isopropylphenoxy)ethylpiperidine hydrochloride lies in further exploration of its therapeutic potential and optimization of its chemical properties. Ongoing research aims to elucidate its mechanism of action at molecular levels, which could pave the way for personalized medicine approaches. Furthermore, advancements in computational chemistry are expected to provide deeper insights into its interactions with biological systems, enhancing our ability to design more effective drugs.

In conclusion, CAS No. 1220027-44-0, or 2-(4-bromo-2-isopropylphenoxy)ethylpiperidine hydrochloride, represents a promising compound with diverse applications across multiple therapeutic areas. Its unique structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development.

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